molecular formula C16H14 B047781 9-Ethylphenanthrene CAS No. 3674-75-7

9-Ethylphenanthrene

Cat. No. B047781
CAS RN: 3674-75-7
M. Wt: 206.28 g/mol
InChI Key: ZWANHXINCHPSIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-Ethylphenanthrene and related compounds has been explored in various studies. For instance, a practical synthesis for 9,10-bis(alkoxyphenyl)-2,7-diiodophenanthrenes has been described, showcasing the utility of these molecules as precursors for conjugated polymers, indicating a method that could potentially be adapted for 9-Ethylphenanthrene synthesis (Grisorio et al., 2007). Additionally, a different route to the synthesis of 9,10-disubstituted phenanthrenes has been reported, which could be relevant for the synthesis of substituted phenanthrenes like 9-Ethylphenanthrene (Tempesti et al., 2005).

Molecular Structure Analysis

The molecular structure of 9-Ethylphenanthrene and similar compounds has been the subject of investigation. For example, the characterization of four 9-alkylthiophenanthrenes via X-ray analysis has provided insights into the molecular arrangements and structural variations induced by alkyl substitution at the 9th position, which could inform the understanding of 9-Ethylphenanthrene's structure (Kansikas & Sipilä, 1997).

Chemical Reactions and Properties

Chemical reactions and properties of 9-Ethylphenanthrene are crucial for its application and understanding. The photoinduced ene-reaction of 9-methylene-9,10-dihydrophenanthrene with alkenes, leading to the formation of adducts, reveals the reactivity of phenanthrene derivatives under light irradiation, which may be comparable to reactions involving 9-Ethylphenanthrene (Sugimoto et al., 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and optical properties, of 9-Ethylphenanthrene are integral to its applications. Although specific studies on 9-Ethylphenanthrene were not identified, investigations into similar compounds can provide a basis for understanding its behavior. The simultaneous determination of phenanthrene derivatives in aqueous solutions using sensitizers suggests methods for analyzing the physical properties and behavior of 9-Ethylphenanthrene in various environments (Zhang et al., 2015).

Scientific Research Applications

  • Organic Chemistry and Synthesis :

    • 9-Ethylphenanthrene is a key product in the nitration of 9,10-dialkylphenanthrenes, and plays a role in side-chain nitration and nitrooxylation processes (Suzuki, Yoneda, & Hanafusa, 1975).
    • It is involved in photoinduced ene-reactions with alkenes, leading to the production of various phenanthrene derivatives (Sugimoto et al., 2004).
    • 9-Ethylphenanthrene can react with methanol to form rearranged products like 9-methoxyphenanthrene (Szele, Tencer, & Zollinger, 1983).
  • Environmental Science :

    • Fe3O4-0.75-4,4'-Biphenyldicarboxaldehyde, a superparamagnetic-nanomaterial, efficiently removes 9-Phenanthrol from the air, demonstrating its application in environmental remediation (Wei et al., 2022).
  • Biochemistry and Medicine :

    • 9-Ethylphenanthrene shows estrogenic activity in animal models, which could have implications in endocrine research (Thayer, Maccorquodale, & Doisy, 1937).
    • It has been identified as a potential biomarker for human exposure to certain polycyclic aromatic hydrocarbons, particularly in the context of oil spills (Huang et al., 2017).
  • Analytical Applications :

    • 9-Ethylphenanthrene has been used in fluorescence-based methods for detecting trace amounts of palladium (Qin Jun et al., 2016).
    • A method was developed for the simultaneous determination of 9-ethylphenanthrene, pyrene, and 1-hydroxypyrene in aqueous solutions, highlighting its relevance in analytical chemistry (Zhang, Zhu, & Zhang, 2015).

Safety And Hazards

9-Ethylphenanthrene is harmful if swallowed . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye .

properties

IUPAC Name

9-ethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-2-12-11-13-7-3-4-9-15(13)16-10-6-5-8-14(12)16/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWANHXINCHPSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190202
Record name Phenanthrene, 9-ethyl- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Ethylphenanthrene

CAS RN

3674-75-7
Record name 9-Ethylphenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3674-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenanthrene, 9-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-ETHYLPHENANTHRENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226072
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenanthrene, 9-ethyl- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Ethylphenanthrene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T3XJL8RBB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
166
Citations
M Huang, C Mesaros, LC Hackfeld… - Chemical research in …, 2017 - ACS Publications
Exposure to petrogenic polycyclic aromatic hydrocarbons (PPAHs) is the major human health hazard associated with the Deepwater Horizon oil spill. Alkylated phenanthrenes are the …
Number of citations: 14 pubs.acs.org
E Mosettig, J Kamp - Journal of the American Chemical Society, 1933 - ACS Publications
… Phenanthryl-9methylcarbinol and 9-ethylphenanthrene had been prepared by Pschorr21 by the action of acetaldehyde on phenanthryl-9-magnesium bromide, and by reductionof the …
Number of citations: 11 pubs.acs.org
ZX Zhang, YX Zhu, Y Zhang - Talanta, 2015 - Elsevier
A novel method for the simultaneous determination of 9-ethylphenanthrene (9-EP), pyrene (Pyr) and 1-hydroxypyrene (1-OH-Pyr) in an aqueous solution using hydroxyl-propyl β-…
Number of citations: 10 www.sciencedirect.com
D Wang, V Schramm, J Pool, E Pardali… - Archives of …, 2022 - Springer
… metabolites of 2-ethylphenanthrene and 9-ethylphenanthrene, respectively, with a molecular ion … abundant metabolite of 10-methyl-9-ethylphenanthrene was tentatively identified as 10-…
Number of citations: 11 link.springer.com
SV Kalpathy, NB Poddar, EA Hurst, EC Caspary… - Proceedings of the …, 2017 - Elsevier
… of 9-methylphenanthrene and 9-ethylphenanthrene. We also … but also the enhanced level of 9-ethylphenanthrene—and it is … We see then that the elevated level of 9-ethylphenanthrene, …
Number of citations: 12 www.sciencedirect.com
H Suzuki, H Yoneda, T Hanafusa - Bulletin of the Chemical Society of …, 1975 - journal.csj.jp
… Under comparable conditions both 9-methylphenanthrene and 9-ethylphenanthrene were simply nitrated at the ring position and gave a good yield of 9-methyl-10nitrophenanthrene …
Number of citations: 9 www.journal.csj.jp
G Jonsson, RK Bechmann, SD Bamber… - … and Chemistry: An …, 2004 - Wiley Online Library
… (PYR), 2-methylnaphthalene (C 1 -NPH), 1,3-dimethylnaphthalene (C 2 -NPH), 2-isopropylnaphthalene (C 3 -NPH), 9-methylphenanthrene (C 1 -PHE), and 9-ethylphenanthrene (C 2 -…
Number of citations: 147 setac.onlinelibrary.wiley.com
YZ Liu, CH Yang, Y Zhang - Guang pu xue yu Guang pu fen xi …, 2016 - europepmc.org
Investigations both on the binding properties and mechanisms of parent polycyclic aromatic hydrocarbons (PAHs) and alkyl PAHs with humic acid (HA) are crucial to understand the …
Number of citations: 2 europepmc.org
N Tamai, H Masuhara, N Mataga - The Journal of Physical …, 1983 - ACS Publications
… Using N2 gas laser and picosecond Nd3+:YAG laser photolysis systems, we measured the transient absorption spectra of 9-ethylphenanthrene (EPh), l,3-di-(9-phenanthryl)propane (…
Number of citations: 27 pubs.acs.org
A Itaya, K Okamoto, S Kusabayashi - Bulletin of the Chemical Society of …, 1977 - journal.csj.jp
The emission properties of 9-ethylphenanthrene (EPh), poly(9-vinylphenanthrene) (PVPh), poly(9-phenanthryl methacrylate) (PPhMA), and poly[2-(9-phenanthryl)ethyl vinyl ether] were …
Number of citations: 18 www.journal.csj.jp

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